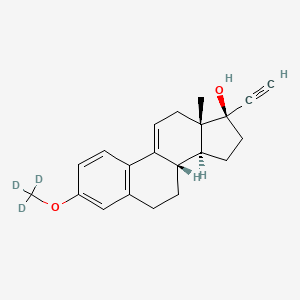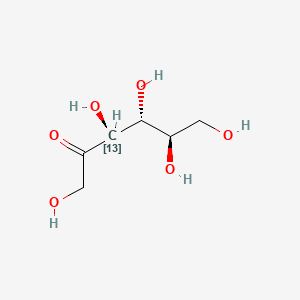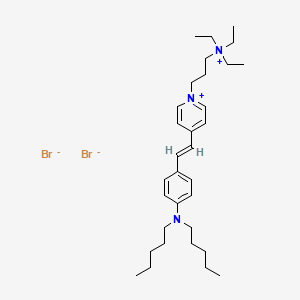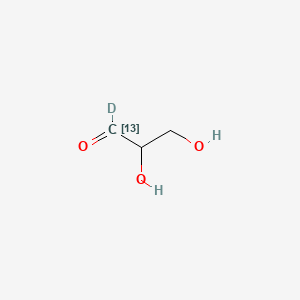
DL-Glyceraldehyde-13C,d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le DL-Glycéraldéhyde-13C,d est un composé marqué à la fois par des isotopes du deutérium et du carbone-13. Il s'agit d'un dérivé du DL-Glycéraldéhyde, un sucre simple et un intermédiaire important dans diverses voies métaboliques. Le marquage avec des isotopes stables rend le DL-Glycéraldéhyde-13C,d particulièrement utile dans la recherche scientifique, en particulier dans les études impliquant l'analyse du flux métabolique et le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le DL-Glycéraldéhyde-13C,d peut être synthétisé par le marquage isotopique du DL-Glycéraldéhyde. Le processus implique l'incorporation du deutérium et du carbone-13 dans la structure moléculaire. Une méthode courante consiste à commencer avec un précurseur qui contient les isotopes désirés, puis à effectuer des réactions chimiques pour le convertir en DL-Glycéraldéhyde-13C,d. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de catalyseurs spécifiques pour assurer l'incorporation des isotopes sans altérer la structure chimique .
Méthodes de production industrielle
Dans un contexte industriel, la production de DL-Glycéraldéhyde-13C,d implique une synthèse à grande échelle utilisant des méthodes similaires à celles du laboratoire mais optimisées pour des rendements et une pureté plus élevés. Le processus peut comprendre plusieurs étapes de purification et de contrôle qualité pour garantir que le produit final répond aux spécifications requises pour la recherche .
Analyse Des Réactions Chimiques
Types de réactions
Le DL-Glycéraldéhyde-13C,d subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour étudier le comportement du composé et ses interactions avec d'autres molécules.
Réactifs et conditions courants
Oxydation: Le DL-Glycéraldéhyde-13C,d peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides pour former l'acide glycérique.
Réduction: La réduction du DL-Glycéraldéhyde-13C,d peut être réalisée en utilisant du borohydrure de sodium ou de l'hydrure de lithium et d'aluminium pour produire du glycérol.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l'acide glycérique (à partir de l'oxydation), le glycérol (à partir de la réduction) et divers dérivés substitués en fonction du nucléophile utilisé dans les réactions de substitution .
Applications de recherche scientifique
Le DL-Glycéraldéhyde-13C,d a une large gamme d'applications dans la recherche scientifique:
Chimie: Il est utilisé comme traceur dans les études métaboliques pour suivre le flux des atomes de carbone à travers différentes voies.
Biologie: Le composé aide à comprendre les processus métaboliques et les mécanismes enzymatiques en fournissant des informations sur le destin des atomes de carbone dans les systèmes biologiques.
Médecine: Dans le développement de médicaments, le DL-Glycéraldéhyde-13C,d est utilisé pour étudier la pharmacocinétique et le métabolisme de nouveaux médicaments, aidant à optimiser leur efficacité et leur sécurité.
Mécanisme d'action
Le mécanisme d'action du DL-Glycéraldéhyde-13C,d implique son incorporation dans les voies métaboliques où il agit comme un substrat marqué. Les isotopes du deutérium et du carbone-13 permettent aux chercheurs de suivre le mouvement et la transformation du composé dans le système. Cela aide à identifier les cibles moléculaires et à comprendre les voies impliquées dans son métabolisme .
Applications De Recherche Scientifique
DL-Glyceraldehyde-13C,d has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the flow of carbon atoms through different pathways.
Biology: The compound helps in understanding metabolic processes and enzyme mechanisms by providing insights into the fate of carbon atoms in biological systems.
Medicine: In drug development, this compound is used to study the pharmacokinetics and metabolism of new drugs, helping to optimize their efficacy and safety.
Mécanisme D'action
The mechanism of action of DL-Glyceraldehyde-13C,d involves its incorporation into metabolic pathways where it acts as a labeled substrate. The deuterium and carbon-13 isotopes allow researchers to trace the compound’s movement and transformation within the system. This helps in identifying molecular targets and understanding the pathways involved in its metabolism .
Comparaison Avec Des Composés Similaires
Composés similaires
DL-Glycéraldéhyde: La forme non marquée du composé, utilisée dans des études similaires mais sans les capacités de traçage isotopique.
Glycolaldéhyde-13C: Un autre composé marqué utilisé dans les études métaboliques, mais avec des propriétés structurelles et fonctionnelles différentes.
Glycérol-1,3-13C2: Une forme marquée du glycérol utilisée dans la recherche métabolique et biochimique.
Unicité
Le DL-Glycéraldéhyde-13C,d est unique en raison de son double marquage avec du deutérium et du carbone-13, ce qui fournit des capacités de traçage améliorées dans les études métaboliques. Ce double marquage permet une analyse plus précise et détaillée des voies métaboliques par rapport aux composés marqués avec un seul isotope .
Propriétés
Formule moléculaire |
C3H6O3 |
|---|---|
Poids moléculaire |
92.08 g/mol |
Nom IUPAC |
1-deuterio-2,3-dihydroxy(113C)propan-1-one |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1D |
Clé InChI |
MNQZXJOMYWMBOU-VVKOMZTBSA-N |
SMILES isomérique |
[2H][13C](=O)C(CO)O |
SMILES canonique |
C(C(C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



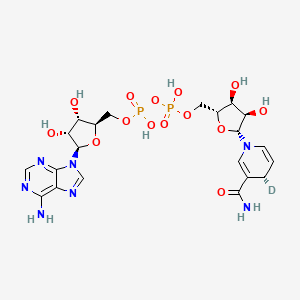

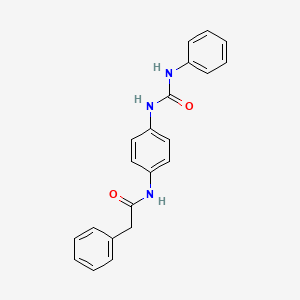

![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
